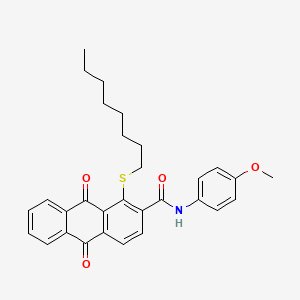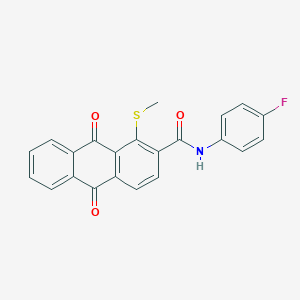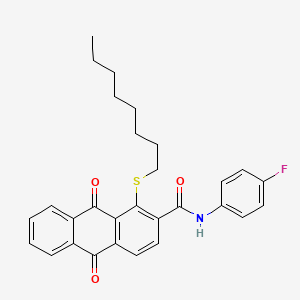![molecular formula C17H12N4O3 B4307108 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B4307108.png)
3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one
Vue d'ensemble
Description
3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one, also known as ANPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. ANPI belongs to the class of indole alkaloids and has a unique chemical structure that makes it an interesting target for research.
Mécanisme D'action
The mechanism of action of 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell proliferation and survival. Additionally, 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one has been shown to inhibit the Wnt/β-catenin signaling pathway, which is also involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. Additionally, 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one has also been shown to modulate the immune system, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one is its relatively simple synthesis method, which makes it a viable compound for further research. Additionally, 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one has been shown to exhibit potent anticancer properties, making it a promising target for cancer research. However, one of the limitations of 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one research, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one to better understand its anticancer properties.
3. Evaluation of the potential of 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one as an adjuvant therapy for cancer treatment.
4. Investigation of the potential of 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one in combination with other anticancer agents.
5. Exploration of the potential of 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one in other disease models, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one is a synthetic compound with potential applications in cancer treatment. Its simple synthesis method, potent anticancer properties, and unique chemical structure make it an interesting target for research. Further investigation of 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one's mechanism of action, potential as an adjuvant therapy, and use in other disease models may lead to the development of new treatments for cancer and other diseases.
Applications De Recherche Scientifique
3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one has been found to exhibit anticancer properties in various in vitro and in vivo models. Studies have shown that 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one can inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, 3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
3-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c18-13-9-15-16(12-3-1-2-4-14(12)19-15)20(17(13)22)10-5-7-11(8-6-10)21(23)24/h1-9,19H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSRJJJSNZUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4307030.png)
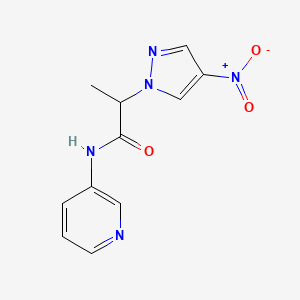
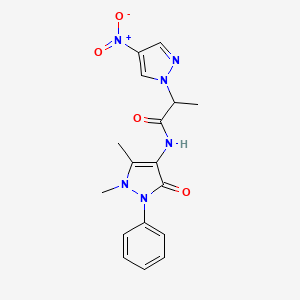
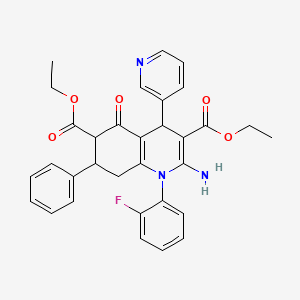
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4307068.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4307077.png)
![1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine](/img/structure/B4307085.png)
![10-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B4307095.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4307101.png)
![3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4307112.png)
![3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4307118.png)
